ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen core: The chromen core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the chromen derivative with piperidine in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of signaling pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Binding to receptors: It may bind to specific receptors on the cell surface, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Ethyl 1-[(7-hydroxy-8-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share the chromen core and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are known for their diverse pharmacological properties.
Properties
IUPAC Name |
ethyl 1-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-3-24-19(23)13-6-8-20(9-7-13)11-14-10-17(22)25-18-12(2)16(21)5-4-15(14)18/h4-5,10,13,21H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTCUSGJIZJOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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